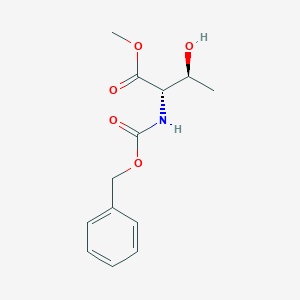

(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of (2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate, also known as N-Carboxybenzyl-L-allothreonine Methyl Ester, is the ATP-dependent Clp protease proteolytic subunit . This enzyme plays a crucial role in protein quality control by degrading misfolded proteins, thus maintaining cellular homeostasis .

Mode of Action

It is known that the compound interacts with its target, the atp-dependent clp protease proteolytic subunit, potentially altering its function

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. The ATP-dependent Clp protease proteolytic subunit, the target of this compound, is involved in protein degradation pathways

Pharmacokinetics

As such, its impact on bioavailability is unclear

Result of Action

Given its target, it is likely that the compound influences protein degradation processes . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Actividad Biológica

(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Chemical Formula : C14H19NO4

- Molecular Weight : 265.31 g/mol

- Melting Point : 52-54 °C

- Appearance : White to off-white solid

The biological activity of this compound primarily involves its interaction with various enzymes and receptors in the body. Notably, it has been studied for its role as a potential inhibitor of histone deacetylases (HDACs), which are important in regulating gene expression and cellular processes.

HDAC Inhibition

Research indicates that compounds similar to this compound can effectively inhibit HDAC enzymes, leading to increased acetylation of histones and non-histone proteins. This action can result in the modulation of gene expression associated with cell cycle regulation, apoptosis, and differentiation .

Biological Activity Data

Case Studies

-

Anticancer Activity :

A study evaluated the effects of this compound on human cancer cell lines. The compound was found to induce significant apoptosis in breast cancer cells via a mechanism involving HDAC inhibition and subsequent upregulation of pro-apoptotic factors . -

Neuroprotection :

In a model of Alzheimer's disease, the compound demonstrated neuroprotective properties by reducing amyloid-beta-induced toxicity in neuronal cultures. The mechanism was linked to the modulation of inflammatory responses and enhancement of neuronal survival pathways .

Research Findings

Recent studies have highlighted the compound's ability to interact with multiple biological targets:

- Selectivity for HDAC Isozymes : The compound showed preferential inhibition of specific HDAC isozymes, which may contribute to its therapeutic efficacy while minimizing side effects associated with broader HDAC inhibition .

- Synergistic Effects : When combined with other anticancer agents, this compound enhanced the overall cytotoxicity against resistant cancer cell lines, suggesting potential for combination therapies .

Aplicaciones Científicas De Investigación

Structural Characteristics

The structural formula can be represented as follows:

This configuration allows for various interactions that are crucial in biological systems.

Pharmaceutical Development

One of the primary applications of (2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate is in the development of pharmaceutical compounds. Its structure allows it to serve as an intermediate in synthesizing bioactive molecules, particularly those targeting specific receptors or enzymes.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be modified to create potent anticancer agents. For instance, modifications to the benzyloxycarbonyl group have been shown to enhance the selectivity and efficacy of these compounds against cancer cell lines .

Biochemical Research

The compound is also utilized in biochemical assays to study enzyme kinetics and protein interactions. Its ability to mimic natural substrates makes it valuable for understanding metabolic pathways.

Example: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has been used to assess the inhibitory effects on specific proteases. Results indicated that modifications to the side chains could significantly alter inhibition potency .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its functional groups allow for various chemical reactions, including acylation and amination.

Data Table: Reaction Types Involving this compound

| Reaction Type | Conditions | Products Generated |

|---|---|---|

| Acylation | Base-catalyzed | Acylated derivatives |

| Amidation | Acidic conditions | Amides with varying functionalities |

| Esterification | Alcoholic solvents | Esters with diverse properties |

Material Science

Beyond pharmaceuticals, this compound has potential applications in material science, particularly in developing biodegradable polymers. The incorporation of this compound into polymer matrices can enhance their mechanical properties and biodegradability.

Propiedades

IUPAC Name |

methyl (2S,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZWAOJFQFYYIX-ONGXEEELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.